Hyaluronate Dodecasaccharide

Neuroinflammation Multiple Sclerosis Lymphocyte Trafficking

HA fragment size determines biological outcome-substituting HA12 with shorter or longer oligomers yields divergent results. Hyaluronate Dodecasaccharide (HA12, ≥95% HPLC) provides a precisely defined 12-mer tool for interrogating the 10-14 saccharide functional window. · CD44-dependent angiogenesis: selectively upregulates CXCL1/GRO1 in endothelial cells, distinct from FGF-2 pathways. · CNS inflammation: impairs lymphocyte slow rolling on brain endothelium via CD44/TLR4-independent mechanisms. · Monovalent binding: 12-sugar length avoids multivalent avidity effects, ideal for SPR and competition assays. · Cytoprotection control: does not induce Hsp72, enabling clean size-matched negative control for HA4 studies. Ships frozen; white to off-white powder.

Molecular Formula C84H128N6O67
Molecular Weight 2293.9 g/mol
CAS No. 71058-16-7
Cat. No. B1497027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHyaluronate Dodecasaccharide
CAS71058-16-7
Molecular FormulaC84H128N6O67
Molecular Weight2293.9 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3C(C(OC(C3O)CO)OC4C(C(C(OC4C(=O)O)OC5C(C(OC(C5O)CO)OC6C(C(C(OC6C(=O)O)OC7C(C(OC(C7O)CO)OC8C(C(C(OC8C(=O)O)OC9C(C(OC(C9O)CO)OC1C(C(C(OC1C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O)CO)O)OC1C(C(C(C(O1)C(=O)O)O)O)O
InChIInChI=1S/C84H128N6O67/c1-14(98)85-20(7-91)51(32(105)21(104)8-92)141-80-46(119)40(113)57(63(153-80)69(126)127)147-75-28(87-16(3)100)53(34(107)23(10-94)137-75)143-82-48(121)42(115)59(65(155-82)71(130)131)149-77-30(89-18(5)102)55(36(109)25(12-96)139-77)145-84-50(123)44(117)61(67(157-84)73(134)135)151-78-31(90-19(6)103)56(37(110)26(13-97)140-78)146-83-49(122)43(116)60(66(156-83)72(132)133)150-76-29(88-17(4)101)54(35(108)24(11-95)138-76)144-81-47(120)41(114)58(64(154-81)70(128)129)148-74-27(86-15(2)99)52(33(106)22(9-93)136-74)142-79-45(118)38(111)39(112)62(152-79)68(124)125/h7,20-67,74-84,92-97,104-123H,8-13H2,1-6H3,(H,85,98)(H,86,99)(H,87,100)(H,88,101)(H,89,102)(H,90,103)(H,124,125)(H,126,127)(H,128,129)(H,130,131)(H,132,133)(H,134,135)/t20-,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38-,39-,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,74-,75-,76-,77-,78-,79+,80+,81+,82+,83+,84+/m0/s1
InChIKeyDRBGQOJLPOCFMV-CVTJHGCNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hyaluronate Dodecasaccharide (HA12) Overview


Hyaluronate Dodecasaccharide (HA12) is a structurally defined hyaluronan (HA) oligosaccharide composed of 12 monosaccharide units (6 disaccharide repeats) with the molecular formula C84H128N6O67 and a molecular weight of 2293.9–2293.92 g/mol . It is typically supplied as a white to off-white powder with a purity of ≥95% as determined by HPLC . HA12 serves as a critical research tool for probing the size-dependent biological functions of hyaluronan fragments, including receptor binding, angiogenic signaling, and modulation of inflammatory processes [1].

Structurally defined 12-mer hyaluronan oligosaccharide
Verified purity for reproducible size-dependent studies
Enables investigation of CD44 binding, angiogenesis, and inflammatory modulation

Why Substituting HA12 Fails


Hyaluronan fragments exhibit profoundly divergent and often opposing biological activities that are strictly governed by saccharide chain length [1]. Substituting Hyaluronate Dodecasaccharide (12-mer) with a hexasaccharide (6-mer), octasaccharide (8-mer), decasaccharide (10-mer), or high-molecular-weight HA (>1000 kDa) cannot be assumed to yield equivalent experimental outcomes. For instance, while HA12 stimulates endothelial cell differentiation and angiogenesis [2], HA6 fails to displace CD44-bound HA [3] and HA4 selectively upregulates heat shock proteins where HA12 is inert [4]. This size-specific functional bifurcation—ranging from receptor activation avidity to downstream gene expression signatures—necessitates the use of precisely defined HA12 for studies targeting processes in the 10–14 saccharide functional window.

HA6 fails to displace CD44-bound HA — receptor binding studies may require HA12
HA4 upregulates Hsp72 where HA12 is inert — heat shock studies misinterpreted without size-matched control
High-MW HA (>1000 kDa) suppresses angiogenesis while HA12 stimulates — opposing effects in endothelial assays

HA12 Specificity Evidence


Lymphocyte Slow Rolling on Brain Endothelium

Hyaluronan dodecasaccharide (HA12) impairs activated lymphocyte slow rolling on brain vascular endothelial cells when applied to lymphocytes. This effect is independent of both CD44 and Toll-like receptor-4 (TLR4). In contrast, hyaluronan tetrasaccharide (HA4) does not exhibit the same inhibitory effect on lymphocyte rolling [1]. Subcutaneous injection of HA12 or HA4 both delayed the onset of experimental autoimmune encephalomyelitis (EAE) in mice [1].

Lymphocyte Slow Rolling
Head-to-head
HA12 impairs rolling; HA4 does not
Size-dependent inhibition of lymphocyte-endothelial interaction
CD44/TLR4-independent mechanism; HA4 inactive
Neuroinflammation Multiple Sclerosis Lymphocyte Trafficking

Hsp72 Upregulation

Treatment of K562 cells with hyaluronan tetrasaccharide (HA4) upregulated heat shock protein 72 (Hsp72) expression following hyperthermia and suppressed cell death. In contrast, treatment with hyaluronan dodecasaccharide (HA12) did not elicit any change in Hsp72 protein expression under identical stress conditions [1]. Other tested sizes, including di-, hexa-, and decasaccharides, also showed no effect [1].

Hsp72 Upregulation
Head-to-head
HA12: no Hsp72 change; HA4: upregulates
HA12 serves as size-matched negative control for HA4 in stress studies
K562 hyperthermia model; binary outcome
Cytoprotection Heat Shock Response Stress Biology

CD44-Mediated Endothelial Differentiation

Hyaluronan dodecasaccharide (HA12) stimulates capillary endothelial cell sprouting in a three-dimensional collagen gel, an effect inhibited by CD44-blocking antibodies [1]. Microarray analysis revealed that HA12 and FGF-2 induce overlapping but distinct gene expression profiles; notably, HA12 selectively upregulates the chemokine CXCL1/GRO1, which is essential for HA12-induced morphogenesis [1]. HA12-induced endothelial cell differentiation is dependent on ornithine decarboxylase (Odc) and ornithine decarboxylase antizyme inhibitor (Oazi) expression [1].

Endothelial Differentiation
Head-to-head
HA12 induces CD44-dependent sprouting; upregulates CXCL1/GRO1 distinct from FGF-2
Unique CD44 angiogenic pathway tool with specific gene signature
3D collagen gel; CD44 antibody blocks effect
Angiogenesis Endothelial Biology Tumor Microenvironment

CD44 Monovalent Binding

Using low molecular weight hyaluronan oligomers of defined sizes, monovalent binding to cell surface CD44 was observed for oligomers between 6 and 18 sugars in length [1]. HA12 (12 sugars) falls within this monovalent binding window. At approximately 20 to 38 sugars, an approximate 3-fold increase in avidity occurs, indicating a transition to divalent binding [1]. In the presence of the inducing monoclonal antibody IRAWB14, a progressive increase in avidity was observed with increasing oligomer size from 22 to 38 sugars [1].

CD44 Monovalent Binding
Class-level
HA12 binds monovalently (6–18 sugars); ≥20 sugars multivalent
Supports single-site CD44 binding studies, avoiding avidity effects
Competition binding assay; reported binding transition
Receptor-Ligand Kinetics CD44 Biology Multivalency

HA12 Research and Industrial Applications


Neuroinflammation and MS Models

HA12 is uniquely suited for investigating lymphocyte trafficking across the blood-brain barrier in experimental autoimmune encephalomyelitis (EAE) models. Its ability to impair lymphocyte slow rolling on brain endothelial cells independently of CD44 and TLR4 [1] makes it a valuable tool for studying CD44/TLR4-independent mechanisms of immune cell extravasation. Researchers can use HA12 to dissect hyaluronan fragment-mediated modulation of CNS inflammation without confounding contributions from shorter oligomers like HA4, which lack this activity [1].

Angiogenesis and Tumor Microenvironment

HA12 serves as a specific, CD44-dependent angiogenic stimulus for endothelial cell differentiation and tube formation assays. Its distinct gene expression profile—particularly the selective upregulation of CXCL1/GRO1 [2]—enables researchers to study HA fragment-induced angiogenesis as a pathway distinct from classical growth factor (e.g., FGF-2) signaling. HA12 is particularly valuable for in vitro 3D collagen gel sprouting assays and for screening inhibitors of CD44-mediated angiogenic signaling.

Cytoprotection Negative Control

In studies of hyaluronan fragment-mediated cytoprotection, HA12 serves as an essential size-matched negative control for HA4 (tetrasaccharide). Since HA12 does not upregulate Hsp72 expression under hyperthermic stress, while HA4 does [3], HA12 allows researchers to confirm that any observed cytoprotective effects are specific to the tetrasaccharide length. This application is critical for studies of HA fragment effects on cellular stress responses, ischemia-reperfusion injury, and neuroprotection.

CD44-HA Binding and Avidity

HA12 is an optimal probe for studying monovalent CD44-hyaluronan binding interactions. Its 12-sugar length positions it within the 6–18 sugar monovalent binding window identified by Lesley et al. (2000) [4], avoiding the multivalent avidity effects that complicate binding measurements with longer HA fragments. HA12 can be used in competition binding assays, surface plasmon resonance (SPR) studies, and molecular modeling to characterize the structural requirements for CD44 recognition of hyaluronan.

Application
Selection Property
Validation Focus
Neuroinflammation models
Size-defined HA12 for lymphocyte-endothelial interaction studies
CD44/TLR4-independent rolling assay, EAE onset modulation
Angiogenesis research
CD44-dependent endothelial sprouting with unique CXCL1/GRO1 gene profile
3D collagen sprouting, CXCL1/GRO1 expression, Odc/Oazi pathway
Cytoprotection control
Size-matched negative control for HA4 in cellular stress studies
Hsp72 expression analysis, hyperthermia models
CD44-HA binding kinetics
Monovalent binding probe within 6–18 sugar window
Competition binding, SPR studies, receptor avidity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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